molecular formula C16H12ClN3O B5556143 N-(2-chlorophenyl)-N'-8-quinolinylurea

N-(2-chlorophenyl)-N'-8-quinolinylurea

Cat. No. B5556143
M. Wt: 297.74 g/mol
InChI Key: DAGLKMLVHYYMAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate derivative of 2-chlorophenyl with 8-quinolinylamine. Isocyanates are highly reactive and can react with amines to form urea derivatives .

Scientific Research Applications

Sensor Technology

Elizabeth M. Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline (QZ1 and QZ2) for Zn(II) sensing. These compounds show significant fluorescence enhancements upon Zn(II) coordination, demonstrating their potential as selective sensors for Zn(II) in biological systems. The rapid, reversible binding of Zn(II) makes them particularly useful for real-time biological applications (Nolan et al., 2005).

Corrosion Inhibition

V. Saraswat and M. Yadav (2020) synthesized quinoxaline derivatives that exhibited high corrosion inhibition efficiency for mild steel in an acidic medium. These compounds, including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (CPTQ), act as mixed-type inhibitors and demonstrate the role of chlorophenyl derivatives in protecting metals against corrosion (Saraswat & Yadav, 2020).

Electronic Structure and Material Properties

J. Casado et al. (2012) reviewed the chemical, spectroscopic, and material research on tetracyano quinoidal oligothiophenes, highlighting their use in organic electronics. The quinoidal arrangement contributes to the diradical character and multifunctional material properties, indicating the potential of chlorophenyl and quinoline derivatives in advanced material applications (Casado et al., 2012).

Medicinal Chemistry

A novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects, highlighting the medicinal potential of chlorophenyl-quinoline derivatives (Ghosh et al., 2008).

properties

IUPAC Name

1-(2-chlorophenyl)-3-quinolin-8-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGLKMLVHYYMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Chlorophenyl)-3-quinolin-8-ylurea

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